An In-depth Technical Guide to (2,5-Dichloropyridin-4-yl)methanol (CAS No. 866039-42-1)
An In-depth Technical Guide to (2,5-Dichloropyridin-4-yl)methanol (CAS No. 866039-42-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichloropyridin-4-yl)methanol, with the Chemical Abstracts Service (CAS) number 866039-42-1 , is a halogenated pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—a hydroxymethyl group flanked by two chlorine atoms on a pyridine ring—imparts specific reactivity and structural characteristics that are highly sought after in the fields of medicinal chemistry and agrochemical research. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom significantly influences the reactivity of the carbinol moiety and the aromatic ring, making it a key intermediate for the synthesis of a diverse range of complex molecules.
This technical guide provides a comprehensive overview of (2,5-Dichloropyridin-4-yl)methanol, including its physicochemical properties, a detailed synthetic protocol, and an exploration of its applications, particularly in the context of drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling, storage, and application in experimental work. The key data for (2,5-Dichloropyridin-4-yl)methanol are summarized in the table below.
| Property | Value |
| CAS Number | 866039-42-1 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Solid |
| InChI Key | ANEJVRSCWQZIPR-UHFFFAOYSA-N |
| SMILES | ClC1=NC=C(Cl)C(CO)=C1 |
Safety Information:
(2,5-Dichloropyridin-4-yl)methanol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of (2,5-Dichloropyridin-4-yl)methanol
The most common and efficient laboratory-scale synthesis of (2,5-Dichloropyridin-4-yl)methanol involves a two-step process starting from 2,5-dichloroisonicotinic acid. This process includes an initial esterification followed by a selective reduction of the ester to the corresponding alcohol.
Synthetic Scheme
Caption: Synthetic pathway for (2,5-Dichloropyridin-4-yl)methanol.
Experimental Protocol
Part 1: Synthesis of Methyl 2,5-dichloropyridine-4-carboxylate
This initial esterification step converts the carboxylic acid to its corresponding methyl ester, which is more amenable to reduction.
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Materials:
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2,5-Dichloroisonicotinic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
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Procedure:
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To a solution of 2,5-dichloroisonicotinic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,5-dichloropyridine-4-carboxylate.
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Part 2: Synthesis of (2,5-Dichloropyridin-4-yl)methanol
The reduction of the methyl ester to the primary alcohol is a critical step, with sodium borohydride being a commonly used and effective reducing agent.[2]
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Materials:
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Methyl 2,5-dichloropyridine-4-carboxylate
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Methanol
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Sodium borohydride
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Hydrochloric acid (e.g., 5N)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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-
Procedure:
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Dissolve methyl 2,5-dichloropyridine-4-carboxylate in methanol and cool the solution in an ice bath to approximately 5°C.
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Gradually add sodium borohydride to the cooled solution, maintaining the temperature.
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After the addition is complete, allow the reaction to stir at the same temperature for a couple of hours, followed by stirring at room temperature for several hours to ensure completion.
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Quench the reaction by carefully adding hydrochloric acid.
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Extract the product with ethyl acetate.
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Wash the organic extract with water and a saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude (2,5-Dichloropyridin-4-yl)methanol, which can be further purified by recrystallization or column chromatography.
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Applications in Drug Discovery and Development
The dichloropyridine moiety is a prevalent scaffold in medicinal chemistry due to its ability to form key interactions with biological targets and its synthetic tractability.[3] While direct applications of (2,5-Dichloropyridin-4-yl)methanol are often proprietary, its structural motifs are found in various classes of biologically active compounds, particularly kinase inhibitors.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
The (2,5-Dichloropyridin-4-yl)methanol scaffold provides a versatile starting point for the elaboration of more complex kinase inhibitors. The hydroxyl group can be readily converted into other functionalities, such as ethers, esters, or amines, allowing for the introduction of various side chains to probe the ATP-binding pocket of the target kinase and optimize potency and selectivity. The chlorine atoms can also be subjected to nucleophilic aromatic substitution reactions to further diversify the molecular structure.
Logical Flow of Application in Kinase Inhibitor Design
Caption: Application of the title compound in kinase inhibitor design.
Conclusion
(2,5-Dichloropyridin-4-yl)methanol (CAS No. 866039-42-1) is a strategically important building block for the synthesis of complex organic molecules. Its preparation via the reduction of the corresponding carboxylic acid ester is a reliable method for accessing this compound. The presence of the dichlorinated pyridine ring and a modifiable hydroxymethyl group makes it a valuable intermediate in the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. As the demand for new and effective pharmaceuticals continues to grow, the utility of such versatile chemical synthons in drug discovery programs is expected to increase.
References
- Sigma-Aldrich. Safety Data Sheet for (2,5-Dichloro-4-pyridyl)methanol. (This is a general reference to the type of document that would contain this information, as a direct link to a specific lot's SDS is not persistent).
-
PubMed. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. J Med Chem. Available from: [Link]
- Google Patents. Simple preparation method of 2, 5-dichloropyridine. CN109721529B.
-
ResearchGate. Design of sorafenib analogues and derivatives. Available from: [Link]
- Google Patents. Method for producing (2,6-dichloropyridin-4-yl) methanol. JP2003055348A.
-
ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]
-
RSC Publishing. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews. Available from: [Link]
-
Taylor & Francis Online. Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications. Available from: [Link]
-
CABI Digital Library. Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Available from: [Link]
-
MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available from: [Link]
-
RSC Publishing. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Available from: [Link]
-
ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available from: [Link]
-
White Rose Research Online. Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available from: [Link]
-
PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available from: [Link]
-
Organic Syntheses. N-Boc-5-oxaproline. Available from: [Link]
-
Organic Syntheses. L-VALINOL. Available from: [Link]
-
Organic Syntheses. 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
-
World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Available from: [Link]
-
PubMed. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
